(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride
Overview
Description
Z-L-Lys-SBzl hydrochloride is the hydrochloride salt of thiobenzyl benzyloxycarbonyl-L-lysinate. It is a substrate for a sensitive colorimetric assay for trypsin-like enzymes. It contains a thiobenzyl benzyloxycarbonyl-L-lysinate(1+).
Mechanism of Action
Target of Action
Z-Lys-SBzl HCl, also known as Z-L-Lys-SBzl hydrochloride, is primarily used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules . These enzymes play a crucial role in the immune response, particularly in cell-mediated immunity.
Mode of Action
Z-Lys-SBzl HCl acts as a substrate for these enzymes. It is specifically designed to interact with the active sites of these enzymes, allowing them to cleave the compound at specific points. This interaction results in the release of a chromophore, which can be detected and measured, providing a quantitative readout of enzyme activity .
Biochemical Pathways
The primary biochemical pathway affected by Z-Lys-SBzl HCl is the proteolytic pathway associated with lymphocyte cytoplasmic granules. These granules contain a variety of enzymes, including proteases, esterases, and granzymes, which are involved in the degradation of proteins and peptides. The action of Z-Lys-SBzl HCl allows for the measurement and characterization of these enzymatic activities .
Result of Action
The cleavage of Z-Lys-SBzl HCl by target enzymes results in the release of a chromophore. This can be detected and quantified, providing a measure of the enzymatic activity present in the sample. This allows researchers to identify and characterize the enzymes present in lymphocyte cytoplasmic granules .
Action Environment
The action of Z-Lys-SBzl HCl is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect enzyme activity and thus the rate of Z-Lys-SBzl HCl cleavage. Additionally, the presence of other molecules, such as enzyme inhibitors or activators, can also influence the reaction .
Properties
IUPAC Name |
S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSXGXPDJRQAV-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990136 | |
Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69861-89-8 | |
Record name | Hexanethioic acid, 6-amino-2-(((phenylmethoxy)carbonyl)amino)-, S-(phenylmethyl) ester, monohydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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